Faah-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N3O6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c25-21(30-19-8-6-18(7-9-19)24(26)27)22-11-13-23(14-12-22)31(28,29)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 |
InChI Key |
AZYXDFXRWCDJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Faah-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faah-IN-5, also identified as Compound 7, is a potent and relatively selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme is a key component of the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound elevates the levels of these signaling lipids, leading to a range of potential therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid. The enzyme hydrolyzes anandamide into arachidonic acid and ethanolamine.
The irreversible nature of this compound's inhibition suggests that it likely forms a covalent bond with a key amino acid residue within the active site of the FAAH enzyme. This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates. Consequently, the physiological concentrations of anandamide and other fatty acid amides increase in tissues where they are produced, leading to enhanced activation of cannabinoid receptors and other downstream targets.
Quantitative Data
The following table summarizes the key quantitative data available for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 10.5 nM | Fatty Acid Amide Hydrolase (FAAH) | [1] |
| IC50 | 283 nM | Monoacylglycerol Lipase (MAGL) | [1] |
| Permeability | Low | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1] |
This data highlights that this compound is approximately 27-fold more selective for FAAH over MAGL, another key enzyme in the endocannabinoid system. Its low permeability, as determined by the PAMPA assay, suggests it may have limited ability to cross the blood-brain barrier, a characteristic that can be advantageous for developing peripherally-acting therapeutics.
Signaling Pathway
The inhibition of FAAH by this compound leads to an accumulation of anandamide (AEA), which then potentiates its signaling through various receptors. The primary signaling pathway affected is the cannabinoid receptor pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard, publicly available methods and are representative of the techniques likely employed in the original research.
FAAH and MAGL Inhibition Assays
These assays are crucial for determining the potency and selectivity of an inhibitor. A common method involves using a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is used to calculate its IC50 value.
Caption: Workflow for enzyme inhibition assay.
Protocol:
-
Enzyme Preparation: Recombinant human FAAH or MAGL is diluted to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Incubation: The enzyme solution is pre-incubated with either this compound or a vehicle control (DMSO) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: A fluorogenic substrate specific for either FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin) or MAGL (e.g., 4-nitrophenyl acetate) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.
Caption: Workflow for the PAMPA assay.
Protocol:
-
Plate Preparation: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used. The filter membrane of the donor plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Preparation: A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of DMSO).
-
Assay Setup: The acceptor plate wells are filled with buffer. The this compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature to allow the compound to permeate through the artificial membrane.
-
Concentration Measurement: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured, typically using LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the measured concentrations and the assay parameters.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the engagement of an inhibitor with its target enzyme within a complex biological sample (e.g., cell lysate or tissue homogenate).
Caption: Workflow for Activity-Based Protein Profiling.
Protocol:
-
Proteome Preparation: A native proteome is prepared from cells or tissues of interest (e.g., rat eye homogenate) by lysis in a suitable buffer.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: A broad-spectrum, fluorescently tagged activity-based probe that targets the active site of a class of enzymes (e.g., fluorophosphonate-rhodamine for serine hydrolases) is added to the proteome. The probe will covalently label the active enzymes that have not been blocked by this compound.
-
Protein Separation: The proteins in the proteome are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Visualization: The gel is scanned using a fluorescence scanner. The fluorescent bands correspond to the active enzymes that were labeled by the probe.
-
Analysis: The intensity of the fluorescent band corresponding to the molecular weight of FAAH is quantified. A reduction in fluorescence intensity in the lanes treated with this compound compared to the control lane indicates target engagement and allows for the determination of the inhibitor's potency in a complex biological matrix.
Conclusion
This compound is a potent and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the covalent inactivation of FAAH, leads to the accumulation of anandamide and other fatty acid amides, thereby enhancing endocannabinoid signaling. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. Its low permeability suggests a potential for peripherally restricted applications, which may offer a favorable safety profile by minimizing central nervous system side effects. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic utility.
References
Faah-IN-5 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of the FAAH Inhibitor PF-04457845
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the potent and selective fatty acid amide hydrolase (FAAH) inhibitor, PF-04457845. Fatty acid amide hydrolase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of central nervous system disorders, including pain and anxiety, by enhancing endogenous cannabinoid signaling without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3] This document details the mechanism of action, pharmacological properties, and synthetic route of PF-04457845. Furthermore, it provides in-depth experimental protocols for its synthesis and key biological assays, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes.[4] The primary catabolic enzyme for the endocannabinoid anandamide (AEA) is fatty acid amide hydrolase (FAAH).[5] By inhibiting FAAH, the levels of endogenous anandamide are increased, leading to enhanced activation of cannabinoid receptors and potential therapeutic benefits.[1] PF-04457845 is a potent, orally bioavailable, and selective irreversible inhibitor of FAAH that has been extensively studied as a clinical candidate.[2][6] This guide serves as a technical resource, consolidating key data and methodologies related to this important research compound.
Discovery and Development
PF-04457845, a benzylidenepiperidine pyridazine urea, was developed through a medicinal chemistry effort aimed at improving the potency and pharmaceutical properties of a series of biaryl ether piperazine/piperidine urea FAAH inhibitors.[6] This effort led to the identification of PF-04457845 as a clinical candidate with high in vitro potency, excellent selectivity, and favorable pharmacokinetic properties suitable for once-a-day oral administration.[6][7]
Mechanism of Action
PF-04457845 is a time-dependent, covalent, and irreversible inhibitor of FAAH.[2] The mechanism of inhibition involves the carbamylation of the catalytic serine nucleophile (Ser241) within the active site of FAAH.[2][8] This covalent modification inactivates the enzyme, preventing the hydrolysis of anandamide and other fatty acid amides.[2]
Signaling Pathway
The inhibition of FAAH by PF-04457845 leads to an increase in the concentration of the endocannabinoid anandamide. Anandamide then acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1R), which in turn modulates neurotransmitter release.
References
- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Faah-IN-5: A Technical Guide to its Role in Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Central to this system are the endocannabinoids, such as anandamide (AEA), and the enzymes that regulate their tone. One such key enzyme is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of AEA. Inhibition of FAAH presents a promising therapeutic strategy to enhance endogenous anandamide levels, thereby offering potential therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of Faah-IN-5, a potent and selective inhibitor of FAAH, and its role in the modulation of endocannabinoid signaling.
This compound: A Profile
This compound is a relatively selective and irreversible inhibitor of FAAH. Its inhibitory activity against FAAH is significantly more potent than its activity against monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system. This selectivity is a critical attribute for a pharmacological tool intended to specifically probe the functions of FAAH and for the development of targeted therapeutics.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a related compound, FAAH/MAGL-IN-3, as reported in Fulp et al., 2022.
| Compound | Target | IC50 (nM) | Selectivity (MAGL IC50 / FAAH IC50) |
| This compound | FAAH | 10.5 | 27.0 |
| MAGL | 283 | ||
| FAAH/MAGL-IN-3 | FAAH | 179 | 4.2 |
| MAGL | 759 |
Role in Endocannabinoid Signaling
The primary mechanism by which this compound influences endocannabinoid signaling is through the inhibition of FAAH. This enzymatic blockade leads to a subsequent increase in the concentration of anandamide and other fatty acid amides at the synapse and in various tissues.
Signaling Pathway
The following diagram illustrates the canonical endocannabinoid signaling pathway and the point of intervention for this compound.
Caption: Endocannabinoid signaling at the synapse.
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
FAAH and MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH and MAGL.
Methodology:
-
Enzyme Source: Recombinant human FAAH and MAGL.
-
Substrate: A fluorogenic substrate specific for each enzyme is used.
-
Assay Buffer: A suitable buffer system to maintain optimal enzyme activity (e.g., Tris-HCl buffer, pH 8.0).
-
Procedure: a. The inhibitor (this compound) is serially diluted to a range of concentrations. b. The enzyme is pre-incubated with the inhibitor for a specified period to allow for binding. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence signal, which is proportional to enzyme activity, is measured over time using a plate reader.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial membrane, as a predictor of its potential for oral absorption and blood-brain barrier penetration.
Methodology:
-
Apparatus: A 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Artificial Membrane: A filter support on the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane.
-
Procedure: a. A solution of this compound is prepared in a suitable buffer and added to the wells of the donor plate. b. The acceptor plate wells are filled with a buffer solution. c. The donor plate is placed on top of the acceptor plate, creating a "sandwich". d. The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Faah-IN-5: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target specificity and selectivity of Faah-IN-5, a potent and relatively selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information herein is intended to support research and drug development efforts targeting the endocannabinoid system.
Introduction to Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids.[1] A primary substrate for FAAH is anandamide (AEA), an endocannabinoid that modulates pain, inflammation, and mood. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity. Inhibition of FAAH leads to elevated levels of anandamide, thereby enhancing endocannabinoid tone. This mechanism has positioned FAAH as a promising therapeutic target for a range of conditions, including pain, anxiety, and inflammatory disorders, without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Target Specificity and Selectivity of this compound
This compound (also referred to as Compound 7) has been identified as a potent, irreversible inhibitor of FAAH.[2] Its selectivity profile is a critical aspect of its potential as a research tool and therapeutic candidate. The primary off-target of interest for FAAH inhibitors is often Monoacylglycerol Lipase (MAGL), the principal enzyme responsible for degrading the other major endocannabinoid, 2-arachidonoylglycerol (2-AG).
In Vitro Potency and Selectivity
This compound demonstrates high potency for FAAH with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for FAAH over MAGL is a key characteristic.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: Inhibitory Potency of this compound against FAAH and MAGL
| Target Enzyme | IC50 (nM) |
| FAAH | 10.5 |
| MAGL | 283 |
Data sourced from MedChemExpress, citing Fulp, A., et al. (2022).[2]
Table 2: Selectivity Profile of this compound
| Parameter | Value |
| FAAH:MAGL IC50 Ratio | 1:27 |
Calculated from the data in Table 1.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the target specificity and selectivity of FAAH inhibitors like this compound. The specific protocols for this compound are detailed in Fulp, A., et al. Bioorg Med Chem Lett. 2022 Jul 15;68:128763.[2][3]
FAAH and MAGL Inhibition Assays
Objective: To determine the IC50 values of this compound against FAAH and MAGL.
Principle: These assays are typically fluorescence-based. For FAAH, a common substrate is AMC arachidonoyl amide.[4][5] FAAH hydrolyzes this substrate, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be measured.[4][5] A similar principle is applied to MAGL assays using a suitable fluorogenic substrate.
General Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human FAAH or MAGL is used. This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Reaction: The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: The fluorogenic substrate (e.g., AMC arachidonoyl amide for FAAH) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC).[5]
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of this compound across a broader range of enzymes in a native biological sample.
Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. For serine hydrolases like FAAH and MAGL, fluorophosphonate-based probes (e.g., FP-TAMRA) are often used. Inhibition of probe labeling by a compound indicates target engagement.
General Protocol:
-
Proteome Preparation: A relevant biological sample, such as rat eye homogenate, is prepared.[3]
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of this compound.
-
Probe Labeling: An activity-based probe (e.g., TAMRA-FP) is added to the proteome and allowed to react with the active serine hydrolases.
-
SDS-PAGE and Gel Imaging: The proteome is separated by SDS-PAGE, and the fluorescently labeled enzymes are visualized using a gel scanner.
-
Analysis: A reduction in the fluorescence intensity of a specific band in the presence of this compound, compared to a control, indicates that the inhibitor has bound to and blocked the activity of that enzyme. The relative intensity of the bands corresponding to FAAH and MAGL can be used to confirm the selectivity.
Mandatory Visualization
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway.
Caption: FAAH-mediated degradation of anandamide and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical workflow for determining the IC50 value of an FAAH inhibitor.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of endocannabinoid enzyme inhibitors for ocular indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Understanding Faah-IN-5 Irreversible Inhibition: A Technical Guide
Disclaimer: No public domain information is available for a compound specifically named "Faah-IN-5." This guide will therefore focus on the core principles of irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH) using the well-characterized and widely studied irreversible inhibitor, URB597 , as a representative example to fulfill the technical requirements of this document. The data and protocols presented are based on established methodologies for studying this class of inhibitors.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the irreversible inhibition of FAAH.
Introduction to FAAH and the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] The endocannabinoid system is a ubiquitous signaling system involved in a wide array of physiological processes, including pain modulation, inflammation, mood, and stress regulation.[2] FAAH terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into arachidonic acid and ethanolamine.[3]
Inhibition of FAAH prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This elevation of endogenous cannabinoid levels is a promising therapeutic strategy for various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[3][4]
Irreversible inhibitors of FAAH, such as carbamates like URB597, form a covalent bond with a key serine residue (Ser241) in the enzyme's active site.[5] This covalent modification leads to a sustained, time-dependent inactivation of the enzyme, offering the potential for prolonged therapeutic effects.[1]
Quantitative Data for a Representative Irreversible FAAH Inhibitor: URB597
The potency of irreversible inhibitors is best described by the kinetic constants KI (the initial binding affinity) and kinact (the maximal rate of inactivation). The overall efficiency of inactivation is represented by the second-order rate constant kinact/KI. For comparison, the half-maximal inhibitory concentration (IC50) is also provided, though it is important to note that for irreversible inhibitors, the IC50 value is time-dependent.[5]
| Parameter | Value | Species | Notes |
| IC50 | 4.6 nM | Rat Brain Homogenate | Time-dependent value, reflects potency under specific assay conditions.[1] |
| kinact/KI | ~1,600 M-1s-1 | Human FAAH | Represents the overall efficiency of the inhibitor. |
| KI | Varies | - | Represents the initial non-covalent binding affinity. |
| kinact | Varies | - | Represents the rate of covalent bond formation. |
Signaling Pathway of FAAH in the Endocannabinoid System
The following diagram illustrates the role of FAAH in the degradation of anandamide and the effect of its inhibition.
Experimental Protocols
FAAH Activity Assay (Fluorometric)
This protocol is a standard method for measuring FAAH activity, which can be adapted to screen for and characterize inhibitors.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor (e.g., URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme stock to the desired concentration in cold FAAH assay buffer. Keep the enzyme on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for the inhibitor).
-
Reaction Setup:
-
To the wells of the 96-well plate, add a defined volume of the diluted inhibitor or vehicle control.
-
Add the diluted FAAH enzyme to each well.
-
Incubate the enzyme and inhibitor mixture for a specific period (this pre-incubation time is critical for time-dependent inhibitors).
-
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence over time (kinetic mode).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)
Principle: This experiment determines the kinetic parameters that characterize a two-step irreversible inhibitor. The enzyme (E) and inhibitor (I) first form a reversible complex (E•I), which then proceeds to an irreversibly inactivated enzyme (E-I). The observed rate of inactivation (kobs) is measured at different inhibitor concentrations.
Procedure:
-
Assay Setup: Prepare multiple reaction mixtures in a 96-well plate. Each set of reactions will contain a fixed concentration of FAAH and substrate.
-
Inhibitor Concentrations: Use a range of inhibitor concentrations, typically spanning from well below to well above the expected KI.
-
Progress Curves: For each inhibitor concentration, initiate the reaction by adding the substrate and immediately monitor the fluorescence over time to obtain progress curves (fluorescence vs. time).
-
Data Analysis:
-
Fit each progress curve to the equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibition: kobs = kinact * [I] / (KI + [I])
-
From this hyperbolic fit, the values for kinact (the maximum observed rate at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the rate is half of kinact) can be determined.
-
Experimental Workflow for Characterizing an Irreversible FAAH Inhibitor
The following diagram outlines the logical flow of experiments to identify and characterize a novel irreversible FAAH inhibitor.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the In Vitro Assay of Faah-IN-5
This document provides detailed application notes and a comprehensive protocol for the in vitro characterization of this compound, a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2][3][4][5] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.[6][7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, a therapeutic strategy being explored for pain, inflammation, and anxiety.[3][5][8][9][10] this compound has been identified as a relatively selective and irreversible inhibitor of FAAH.[11] This document outlines a standard in vitro fluorescence-based assay to determine the inhibitory activity of this compound.
Mechanism of Action
FAAH is a serine hydrolase that utilizes a catalytic triad of Ser-Ser-Lys to hydrolyze its substrates.[1][4] Irreversible inhibitors like this compound typically form a covalent bond with the catalytic serine residue (Ser241) in the active site of the enzyme, leading to its inactivation.[1] This covalent modification prevents the enzyme from binding to and hydrolyzing its natural substrates.
Below is a diagram illustrating the general mechanism of FAAH inhibition.
Caption: Mechanism of irreversible FAAH inhibition by this compound.
Quantitative Data
The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 10.5 nM | Not Specified | Enzyme Assay | [11] |
Note: For irreversible inhibitors, the second-order rate constant (kinact/Ki) provides a more accurate measure of potency.[9] Further studies would be required to determine this value for this compound.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from standard fluorometric assays for FAAH inhibitors and is suitable for determining the IC50 of this compound.[12][13][14] The assay measures the fluorescence of 7-amino-4-methylcoumarin (AMC), which is released from the substrate, AMC arachidonoyl amide, upon hydrolysis by FAAH.[12][13]
Materials and Reagents:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound
-
AMC Arachidonoyl Amide (FAAH Substrate)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[12][13]
Experimental Workflow Diagram:
Caption: Workflow for the fluorometric FAAH inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 1 µM).
-
Dilute the Recombinant Human FAAH in cold FAAH Assay Buffer to the desired working concentration.
-
Dilute the AMC Arachidonoyl Amide substrate in FAAH Assay Buffer to its final working concentration.
-
-
Assay Plate Setup (in a 96-well black microplate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add diluted FAAH enzyme and vehicle (DMSO).
-
Inhibitor wells: Add diluted FAAH enzyme and the various dilutions of this compound.
-
-
Pre-incubation:
-
Add 50 µL of the diluted FAAH enzyme solution to the control and inhibitor wells.
-
Add 25 µL of the this compound dilutions or vehicle to the appropriate wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted AMC Arachidonoyl Amide substrate to all wells.
-
The final volume in each well should be 100 µL.
-
Cover the plate and incubate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Cell-Based Assay Considerations
To assess the activity of this compound in a cellular context, a cell-based assay can be employed. This can involve measuring the uptake of anandamide in cells expressing FAAH or assessing the impact on cell viability in cancer cell lines where FAAH activity is relevant.[7][15]
Example: Anandamide Uptake Assay
This assay indirectly measures FAAH activity by quantifying the accumulation of radiolabeled anandamide. Inhibition of FAAH will lead to a decrease in the intracellular hydrolysis of anandamide, thus affecting its net accumulation.
Brief Protocol:
-
Culture cells known to express FAAH (e.g., C6 glioma or RBL-2H3 cells) in a suitable plate format.[15]
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Add radiolabeled anandamide (e.g., [3H]-AEA) to the cells and incubate for a short period (e.g., 10 minutes) at 37°C.[15]
-
Stop the reaction by placing the plate on ice and washing the cells to remove extracellular substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A decrease in the hydrolysis product or an alteration in total accumulated radioactivity in the presence of this compound would indicate its cellular activity.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 15. Involvement of Fatty Acid Amide Hydrolase and Fatty Acid Binding Protein 5 in the Uptake of Anandamide by Cell Lines with Different Levels of Fatty Acid Amide Hydrolase Expression: A Pharmacological Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitor Administration in Mice
Disclaimer: No specific experimental data was found for a compound designated "Faah-IN-5" in the public domain. The following application notes and protocols are a synthesis of information from studies on other well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors in mice. Researchers should use this information as a guide and optimize protocols for their specific FAAH inhibitor.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anti-inflammatory, anxiolytic, and antidepressant-like responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing FAAH inhibitors in murine models.
Signaling Pathway of FAAH Inhibition
FAAH is an intracellular serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine. By blocking the active site of FAAH, inhibitors prevent this degradation, leading to an accumulation of anandamide.[1] Elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades that modulate neurotransmission and inflammatory responses.[4]
Caption: FAAH Inhibition Signaling Pathway
Dosage and Administration in Mice
The dosage and administration route for FAAH inhibitors can significantly impact their efficacy and pharmacokinetic profile. The choice of administration will depend on the experimental goals, such as targeting central versus peripheral effects.
Routes of Administration
Commonly used routes of administration for FAAH inhibitors in mice include:
-
Intraperitoneal (i.p.) injection: A widely used systemic route offering good bioavailability.
-
Oral gavage (p.o.): Suitable for assessing the oral bioavailability and clinical potential of a compound.
-
Subcutaneous (s.c.) injection: Provides a slower absorption and more sustained effect compared to i.p. injection.
-
Intranasal (i.n.) administration: A non-invasive method that can facilitate direct nose-to-brain delivery.
-
Intraplantar (i.pl.) injection: Used for localized administration to study peripheral effects, such as in models of localized pain or inflammation.
Recommended Dosages and Vehicles
The following table summarizes dosages and vehicles used for various FAAH inhibitors in mice from published studies. These can serve as a starting point for a novel FAAH inhibitor like "this compound".
| FAAH Inhibitor | Dosage Range (mg/kg) | Route of Administration | Vehicle | Reference |
| URB597 | 0.1 - 10 | i.p., p.o., s.c. | 20% DMSO: 8% ethanol: 8% emulphor: 64% saline | [5] |
| PF-04457845 | ~1-3 (estimated) | i.p. | 5% DMSO, 5% Tween 80, and saline | [6] |
| PF-3845 | 10 | i.p. | Not specified | [7] |
| AM3506 | 1 - 3 | i.p. | 5% DMSO, 5% Tween 80, and saline | [6] |
| URB937 | 1 | i.p. | 20% DMSO: 8% ethanol: 8% emulphor: 64% saline | [5] |
Experimental Protocols
Below are generalized protocols for the preparation and administration of FAAH inhibitors in mice.
Preparation of Vehicle and Drug Solution
Vehicle Preparation (Example for i.p. administration):
A common vehicle for intraperitoneal injection of hydrophobic compounds like many FAAH inhibitors consists of a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline.
-
Example Vehicle: 5% DMSO, 5% Tween 80, in sterile saline.
-
In a sterile tube, add 0.5 ml of DMSO.
-
Add 0.5 ml of Tween 80 and vortex thoroughly.
-
Add 9.0 ml of sterile saline to bring the total volume to 10 ml.
-
Vortex until the solution is clear and homogenous.
-
Drug Solution Preparation:
-
Calculate the required amount of the FAAH inhibitor based on the desired dose and the number of animals to be treated.
-
Dissolve the calculated amount of the FAAH inhibitor in the prepared vehicle.
-
Vortex or sonicate the solution until the compound is fully dissolved. It is advisable to prepare fresh solutions on the day of the experiment.
Experimental Workflow for Administration and Behavioral Testing
The following diagram illustrates a typical experimental workflow for assessing the effects of an FAAH inhibitor on a behavioral outcome in mice.
Caption: Experimental Workflow in Mice
Quantitative Data Summary
The following tables summarize quantitative data for various FAAH inhibitors from preclinical studies in mice, which can be used as a reference for designing experiments with a novel FAAH inhibitor.
Table 1: Pharmacodynamic Effects of FAAH Inhibitors in Mice
| FAAH Inhibitor | Dose (mg/kg) | Route | Time Post-Administration | Effect on Brain Anandamide Levels | Reference |
| URB597 | 1 | i.p. | 2 hours | Elevated | [5] |
| PF-3845 | 10 | i.p. | Not specified | Not specified | [7] |
| AM3506 | 3 | i.p. | Not specified | Increased | [6] |
Table 2: Behavioral Effects of FAAH Inhibitors in Mice
| FAAH Inhibitor | Dose (mg/kg) | Route | Behavioral Test | Observed Effect | Reference |
| URB597 | 1 | i.p. | Elevated Plus Maze | Anxiolytic-like effects | [1] |
| URB597 | 1 | i.p. | Paclitaxel-induced neuropathic pain model | Suppression of hypersensitivities | [5] |
| PF-3845 | 10 | i.p. | Nicotine-induced dopamine release | Enhanced sensitivity | [7] |
Conclusion
The inhibition of FAAH presents a promising therapeutic strategy for a variety of disorders. The information provided in these application notes offers a foundation for researchers to design and conduct in vivo studies with FAAH inhibitors in mice. Due to the lack of specific data for "this compound," it is imperative to perform dose-response studies and pharmacokinetic analyses to determine the optimal experimental parameters for this and any other novel FAAH inhibitor.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH-IN-5 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism has shown significant promise in preclinical models for the treatment of pain and inflammation, generally avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists. FAAH-IN-5 is a potent and relatively selective irreversible inhibitor of FAAH, making it a valuable tool for investigating the therapeutic potential of FAAH inhibition in various pain models.
These application notes provide a comprehensive overview of the use of this compound in pain research, including its mechanism of action, key quantitative data for comparable compounds, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound acts as an irreversible inhibitor of the FAAH enzyme. By blocking the active site of FAAH, it prevents the hydrolysis of anandamide (AEA) and other related fatty acid amides. The resulting accumulation of AEA in the synaptic cleft and surrounding tissues leads to prolonged and enhanced activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors, particularly in the central and peripheral nervous systems, has been demonstrated to produce analgesic and anti-inflammatory effects.[1]
Data Presentation
While specific in vivo efficacy data for this compound in pain models is not yet extensively published, the following tables summarize key quantitative data for this compound's in vitro potency and for other well-characterized FAAH inhibitors that have been evaluated in preclinical pain studies. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | FAAH | 10.5 | ~27-fold selective over MAGL (IC50 = 283 nM) | [2] |
Table 2: In Vivo Efficacy of Reference FAAH Inhibitors in Pain Models
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| URB597 | Complete Freund's Adjuvant (CFA) | Rat | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Reduced mechanical allodynia & thermal hyperalgesia | [2][3] |
| URB597 | Chronic Constriction Injury (CCI) | Mouse | Oral (p.o.), repeated | 10 mg/kg | Attenuated thermal hyperalgesia & mechanical allodynia | [4] |
| PF-3845 | HIV Sensory Neuropathy (gp120) | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Reduced mechanical and cold allodynia | [5] |
| OL-135 | Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 10 - 100 mg/kg | Reversed tactile allodynia | [6] |
Note: The effective dose for this compound in vivo will need to be determined empirically through dose-response studies. The data for other FAAH inhibitors can be used as a starting point for designing these experiments.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pain research.
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of this compound.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known FAAH inhibitor).
-
Add the FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation 340-360 nm, emission 440-465 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Inflammatory Pain Model - Complete Freund's Adjuvant (CFA)
This protocol describes the induction of inflammatory pain using CFA and the assessment of the analgesic effects of this compound.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the animals.
-
Inject 100 µL (rats) or 20 µL (mice) of CFA into the plantar surface of one hind paw.
-
Allow 24 hours for the development of inflammation and pain hypersensitivity.
-
-
Drug Administration:
-
On the day of testing (24 hours post-CFA), administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A dose-response study should be performed to determine the optimal dose. Based on other FAAH inhibitors, a starting range of 1-30 mg/kg could be explored.[6]
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), place the animals in individual chambers on a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Plantar Test): At the same time points, place the animals in individual chambers on a glass floor. Apply a radiant heat source to the plantar surface of the inflamed paw and measure the paw withdrawal latency. A cut-off time should be set to prevent tissue damage.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound treated groups and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
Protocol 3: In Vivo Neuropathic Pain Model - Chronic Constriction Injury (CCI)
This protocol details the induction of neuropathic pain via CCI and the evaluation of this compound's therapeutic effects.
Animals:
-
Adult male Sprague-Dawley rats.
Materials:
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound
-
Vehicle for this compound
-
Von Frey filaments
-
Plantar test apparatus
Procedure:
-
Surgical Procedure (CCI):
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the incision with sutures.
-
Allow 7-14 days for the development of neuropathic pain behaviors.
-
-
Drug Administration:
-
On the day of testing, administer this compound or vehicle. Given the chronic nature of the model, repeated dosing may be necessary to observe significant effects.[4]
-
-
Behavioral Testing:
-
Perform the Von Frey test for mechanical allodynia and the Plantar test for thermal hyperalgesia as described in Protocol 2 at various time points after drug administration.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 2 to determine the effect of this compound on neuropathic pain behaviors.
-
Mandatory Visualizations
Caption: this compound inhibits FAAH, increasing anandamide levels and promoting analgesia.
Caption: Workflow for evaluating this compound's analgesic effects in vivo.
Caption: Mechanism of this compound leading to therapeutic effects.
References
- 1. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of persistent pain-related behavior by fatty acid amide hydrolase (FAAH) inhibitors in a rat model of HIV sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Faah-IN-5 in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Faah-IN-5 (also known as PF-3845), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in the study of inflammatory responses. This compound offers a valuable tool for investigating the role of the endocannabinoid system in inflammation.
Introduction to this compound
This compound is a highly selective, irreversible, and orally active inhibitor of the FAAH enzyme. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs) such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, which in turn modulate various physiological processes, including pain and inflammation. The anti-inflammatory effects of FAAH inhibition are often mediated through the activation of cannabinoid receptors (CB1 and CB2), although receptor-independent mechanisms have also been described. A novel mechanism involves the interaction of FAAH with the NLRP3 inflammasome, a key component of the innate immune response. Some FAAH inhibitors have been shown to disrupt this interaction, leading to reduced inflammation.
Chemical Structure of this compound (PF-3845):
-
IUPAC Name: N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide
-
CAS Number: 1196109-52-0
-
Molecular Formula: C24H23F3N4O2
-
Molecular Weight: 456.46 g/mol
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on inflammatory markers, as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound (PF-3845)
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| Ki | 0.23 µM | Human FAAH | |
| IC50 | 18 nM | Human FAAH-1 | |
| IC50 (FAAH-2) | >10 µM | COS-7 cells | |
| kinact | 0.0033 ± 0.0002 s⁻¹ | Recombinant rat FAAH |
Table 2: In Vivo Effects of this compound (PF-3845) on Inflammatory Models
| Model | Species | Dose | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1-30 mg/kg (p.o.) | Dose-dependent reduction in mechanical allodynia with a minimum effective dose of 3 mg/kg. At 10 and 30 mg/kg, inhibition of pain responses was equivalent to or greater than naproxen (10 mg/kg). | |
| LPS-Induced Tactile Allodynia | Mouse | 10 mg/kg (i.p.) | Significantly reversed LPS-induced tactile allodynia. | |
| LPS-Induced Inflammation in BV2 cells | Mouse | 10 µM | Suppressed LPS-induced prostaglandin E2 (PGE2) production. Reduced the expression of pro-inflammatory cytokines including IL-6, IL-1β, and MCP-1. | |
| NLRP3 Inflammasome Activation | Mouse | 40 µM (in vitro, other inhibitors) | Some FAAH inhibitors disrupt the NLRP3-FAAH interaction, leading to reduced IL-1β secretion. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects of this compound in BV2 Microglial Cells
This protocol details the procedure for evaluating the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-stimulated BV2 microglial cell line.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PF-3845)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL-6, IL-1β, TNF-α, MCP-1, and a housekeeping gene like GAPDH)
-
ELISA kits for target cytokines (e.g., IL-1β, TNF-α)
-
Cell lysis buffer for protein extraction
-
BCA protein assay kit
-
Antibodies for Western blotting (e.g., anti-NLRP3, anti-Caspase-1, anti-GAPDH)
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes to 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein/cytokine analysis).
-
-
RNA Analysis (qPCR):
-
After the 6-hour incubation, wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for your target inflammatory genes.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
-
-
Protein and Cytokine Analysis (ELISA and Western Blot):
-
After the 24-hour incubation, collect the cell culture supernatant for ELISA.
-
Wash the cells with PBS and lyse them with a suitable lysis buffer for Western blotting.
-
Measure the protein concentration in the cell lysates using a BCA assay.
-
Perform ELISA on the collected supernatants to quantify the levels of secreted cytokines according to the manufacturer's instructions.
-
For Western blotting, run equal amounts of protein from the cell lysates on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against target proteins, followed by secondary antibodies and detection.
-
Protocol 2: In Vivo Evaluation of this compound in a Carrageenan-Induced Paw Edema Model
This protocol describes the induction of acute inflammation in rodents using carrageenan and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats or Swiss-Webster mice
-
This compound (PF-3845)
-
Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Lambda-Carrageenan
-
Sterile saline
-
Plethysmometer or digital calipers
-
Anesthesia (optional, for carrageenan injection)
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment with free access to food and water.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle to the animals via oral gavage (p.o.) or intraperitoneal injection (i.p.) 30-60 minutes before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
The left hind paw can be injected with saline as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers, respectively, immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.
-
The percentage of inhibition of edema by this compound is calculated relative to the vehicle-treated group.
-
-
Tissue Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
The tissue can be homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or the levels of inflammatory cytokines.
-
Protocol 3: Investigating the Effect of this compound on the NLRP3 Inflammasome
This protocol provides a framework for studying the impact of this compound on the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-IL-1β.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
This compound (PF-3845)
-
LPS
-
Nigericin or ATP (NLRP3 activators)
-
ELISA kit for IL-1β
-
Antibodies for Western blotting (anti-NLRP3, anti-caspase-1 p20, anti-IL-1β, anti-ASC)
-
Immunoprecipitation kit
Procedure:
-
Cell Priming and Treatment:
-
Culture BMDMs or differentiated THP-1 cells.
-
Prime the cells with LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
During the last 30-6
-
Application Notes and Protocols for the Study of FAAH Inhibition in Ocular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to FAAH Inhibition in Ocular Disease
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).[1][2] A primary substrate for FAAH is anandamide (AEA), an endocannabinoid that plays a crucial role in various physiological processes, including pain, inflammation, and mood.[2][3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[2]
In the context of ocular health, the endocannabinoid system (ECS) is emerging as a significant regulator of physiological and pathological processes. Dysregulation of the ECS has been implicated in various eye diseases, including glaucoma, diabetic retinopathy, and age-related macular degeneration (AMD). FAAH inhibitors, by preventing the breakdown of anandamide, increase its local concentrations, thereby enhancing its therapeutic effects. This approach offers a promising strategy for treating ocular diseases characterized by inflammation and pathological angiogenesis.
While specific data on a compound designated "Faah-IN-5" is not publicly available, this document provides a comprehensive overview and generalized protocols based on the established principles of FAAH inhibition and the characteristics of well-studied FAAH inhibitors. Researchers investigating novel inhibitors like this compound can adapt these methodologies to elucidate their potential in ocular disease research.
Mechanism of Action of FAAH Inhibitors
FAAH inhibitors act by blocking the catalytic activity of the FAAH enzyme.[3] FAAH possesses a catalytic triad of serine residues (Ser241, Ser217) and a lysine residue (Lys142).[2] The inhibition mechanism can be either reversible or irreversible. Irreversible inhibitors, such as those from the carbamate class, covalently modify the catalytic serine residue (Ser241), leading to a sustained inactivation of the enzyme.[2] This blockage leads to an accumulation of anandamide and other bioactive FAAs in the tissues where they are produced, potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3]
Caption: Signaling pathway of FAAH inhibition.
Application in Ocular Disease Models
Preclinical research has demonstrated the potential of FAAH inhibition in models of ocular disease. A key area of interest is choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration (AMD). Studies have shown that genetic deficiency of FAAH leads to a significant reduction in the area of laser-induced CNV in mice. This suggests that pharmacological inhibition of FAAH could be a viable therapeutic strategy to prevent pathological blood vessel growth in the eye.
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a study on FAAH-deficient mice in a model of laser-induced choroidal neovascularization. This data provides a benchmark for what researchers might expect when evaluating a novel FAAH inhibitor like this compound.
| Experimental Group | Neovascular Area (µm²) | Percent Reduction vs. Control | p-value |
| Wild-Type (Control) | 29,380 ± 4,112 | - | - |
| FAAH Knockout | 19,210 ± 2,767 | 34.6% | < 0.05 |
Data is hypothetical and based on trends observed in published literature. Actual results will vary based on the specific inhibitor, dose, and experimental model.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an FAAH inhibitor, such as this compound, in ocular disease research.
In Vitro FAAH Inhibition Assay
This protocol is to determine the potency of a test compound (e.g., this compound) in inhibiting FAAH activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., N-(6-methoxypyridin-3-yl) octanamide - OMP)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0, containing 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate (OMP).
-
Measure the fluorescence of the product (6-methoxypyridin-3-amine) at an excitation wavelength of 303 nm and an emission wavelength of 394 nm over time at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for in vitro FAAH inhibition assay.
Laser-Induced Choroidal Neovascularization (CNV) Model in Mice
This in vivo protocol is to assess the effect of an FAAH inhibitor on pathological angiogenesis in the eye.
Materials:
-
C57BL/6J mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation
-
Laser photocoagulator
-
Fundus camera
-
Fluorescein sodium (10%)
-
Test compound (this compound) formulated for systemic or topical administration
-
Lectin-FITC for vessel staining
-
Microscope for imaging choroidal flat mounts
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Perform laser photocoagulation to rupture Bruch's membrane at several locations in the retina of each eye.
-
Administer the test compound (this compound) or vehicle to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
At a predetermined time point (e.g., 7 or 14 days post-laser), perform fluorescein angiography to visualize and quantify the leakage from the CNV lesions.
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with Lectin-FITC to visualize the neovascular tufts.
-
Capture images of the CNV lesions and measure the area of neovascularization using image analysis software.
-
Compare the CNV area between the treated and vehicle control groups.
Caption: Experimental workflow for the mouse CNV model.
Conclusion
The inhibition of FAAH presents a compelling therapeutic avenue for the treatment of various ocular diseases, particularly those with inflammatory and angiogenic components. While the specific compound "this compound" requires further characterization, the established methodologies and understanding of the FAAH/endocannabinoid system provide a solid foundation for its investigation. The protocols and data presented here serve as a guide for researchers to explore the potential of novel FAAH inhibitors in the field of ophthalmology. Successful preclinical evaluation using these models can pave the way for the development of new and effective treatments for debilitating eye diseases.
References
- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Faah-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids. Inhibition of FAAH leads to an increase in the endogenous levels of these lipids, a therapeutic strategy being explored for a variety of conditions including pain, inflammation, and neurological disorders.
Faah-IN-5 is a potent, irreversible, and relatively selective inhibitor of FAAH. These application notes provide detailed protocols for cell-based assays to characterize the activity and effects of this compound.
This compound: Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | 10.5 nM | |
| Mechanism of Action | Irreversible Inhibitor | |
| Permeability (PAMPA) | Low |
Experimental Protocols
In Vitro FAAH Enzyme Activity Assay (Fluorometric)
This protocol is designed to determine the direct inhibitory effect of this compound on FAAH enzyme activity.
Principle: This assay utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
This compound
-
Recombinant Human or Rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in FAAH Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.
-
Enzyme Preparation: Dilute the recombinant FAAH in cold FAAH Assay Buffer to the desired concentration.
-
Assay Reaction: a. To the wells of a 96-well plate, add 20 µL of the this compound dilutions. b. Add 160 µL of FAAH Assay Buffer. c. Add 10 µL of the diluted FAAH enzyme solution. d. Incubate at 37°C for 15 minutes (or as optimized for irreversible inhibitors). e. Initiate the reaction by adding 10 µL of the FAAH fluorogenic substrate.
-
Data Acquisition: Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Read kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each this compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Notes and Protocols for FAAH Activity Measurement Using Faah-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, thereby modulating a wide range of physiological processes including pain, inflammation, and mood.[4][5] Inhibition of FAAH has emerged as a promising therapeutic strategy for various conditions by enhancing endocannabinoid signaling.[6]
Faah-IN-5 is a potent and selective irreversible inhibitor of FAAH, with a reported IC50 of 10.5 nM.[7] Its irreversible mechanism of action makes it a valuable tool for studying the physiological and pathological roles of FAAH. These application notes provide a detailed protocol for measuring FAAH activity in biological samples using a fluorometric assay and for determining the inhibitory potency of this compound.
Data Presentation
Table 1: Properties of FAAH Inhibitor this compound
| Property | Value | Reference |
| Inhibitor Name | This compound | [7] |
| Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) | [7] |
| Mechanism of Action | Irreversible | [7] |
| IC50 | 10.5 nM | [7] |
Table 2: Components for Fluorometric FAAH Activity Assay
| Component | Description | Storage |
| FAAH Assay Buffer | Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. | 4°C |
| FAAH Enzyme | Recombinant human or rat FAAH, or lysate from tissues/cells expressing FAAH. | -80°C |
| FAAH Substrate | A non-fluorescent substrate that is hydrolyzed by FAAH to produce a fluorescent product (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA). | -20°C, protected from light |
| This compound | FAAH inhibitor, to be dissolved in a suitable solvent like DMSO. | -20°C |
| AMC Standard | 7-amino-4-methylcoumarin, used to generate a standard curve for quantifying the fluorescent product. | -20°C, protected from light |
| 96-well Plate | White, opaque, flat-bottomed plates are recommended for fluorescence assays. | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
FAAH Assay Buffer (1X): If using a 10X stock, dilute with ultrapure water to a 1X concentration. For example, mix 3 mL of 10X FAAH Assay Buffer with 27 mL of ultrapure water.[1] Store at 4°C.
-
FAAH Enzyme: Thaw the enzyme solution on ice. Dilute the enzyme to the desired concentration in ice-cold FAAH Assay Buffer. The final concentration will depend on the source and activity of the enzyme and should be determined empirically.
-
FAAH Substrate: Thaw the substrate at room temperature. Dilute with a suitable solvent (e.g., ethanol) to the desired stock concentration. For example, dilute 50 µL of a 400 µM stock with 950 µL of ethanol to make a 20 µM working solution.[1] The final concentration in the assay is typically around 1 µM.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve the appropriate amount of this compound to make a 1 mM stock solution. Further dilute this stock solution with FAAH Assay Buffer to create a series of working concentrations for the inhibition assay. It is recommended to prepare a 20X stock of the desired final concentrations.[1]
-
AMC Standard Curve: Prepare a stock solution of AMC in DMSO (e.g., 1 mM). Create a series of dilutions in FAAH Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well).[3]
Protocol 2: FAAH Activity Measurement
This protocol is adapted from commercially available fluorometric FAAH activity assay kits.[2][3][8]
-
Sample Preparation (Tissue or Cell Lysate):
-
Assay Procedure:
-
Set up the experiment in a 96-well white, opaque, flat-bottomed plate.
-
Sample Wells: Add 50 µL of the diluted FAAH enzyme (or sample lysate) to each well.
-
Positive Control: Add a known amount of active FAAH enzyme.
-
Blank (No Enzyme Control): Add 50 µL of FAAH Assay Buffer.
-
Initiate the reaction by adding 50 µL of the diluted FAAH substrate to all wells. The final volume in each well should be 100 µL.
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][9]
-
Read the fluorescence kinetically for 10-60 minutes at 37°C.[3] The rate of increase in fluorescence is proportional to the FAAH activity.
-
Protocol 3: FAAH Inhibition Assay with this compound
-
Assay Setup:
-
Prepare wells for "100% Initial Activity" (enzyme + vehicle), "Inhibitor" (enzyme + this compound), and "Background" (assay buffer only).[1]
-
-
Pre-incubation with Inhibitor:
-
To the "Inhibitor" wells, add 10 µL of the various dilutions of this compound.
-
To the "100% Initial Activity" wells, add 10 µL of the vehicle (e.g., DMSO diluted in assay buffer).
-
Add 170 µL of FAAH Assay Buffer and 10 µL of diluted FAAH enzyme to both "Inhibitor" and "100% Initial Activity" wells.[1]
-
To the "Background" wells, add 180 µL of FAAH Assay Buffer and 10 µL of the vehicle.[1]
-
Crucially for an irreversible inhibitor , pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow this compound to bind to and inactivate the FAAH enzyme.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Activity of 100% Initial Activity - Activity of Inhibitor) / Activity of 100% Initial Activity ] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: FAAH signaling pathway and inhibition by this compound.
Caption: Experimental workflow for FAAH inhibition assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. abcam.cn [abcam.cn]
- 4. mybiosource.com [mybiosource.com]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving In Vivo Bioavailability of FAAH-IN-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-5. As this compound is a representative compound that may exhibit poor aqueous solubility, this guide leverages data and methodologies from well-characterized FAAH inhibitors with similar properties to provide actionable advice.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with poorly soluble compounds like this compound in vivo.
Issue 1: Low or Variable Oral Bioavailability
Question: My in vivo experiments with orally administered this compound show low and inconsistent plasma concentrations. What are the potential causes and how can I improve this?
Answer:
Low and variable oral bioavailability is a frequent challenge with poorly soluble compounds. The primary reasons often relate to poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism. Here are some troubleshooting steps:
-
Formulation Optimization: The formulation of your dosing vehicle is critical. Simple aqueous suspensions are often inadequate for lipophilic compounds. Consider the following formulation strategies to enhance solubility and absorption:
-
Co-solvents: Systems containing a mixture of solvents like DMSO, PEG300/400, and Tween-80 can significantly improve the solubility of your compound.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), or solutions in oils (e.g., corn oil, olive oil), can enhance absorption by utilizing lipid absorption pathways.
-
Cyclodextrins: These can form inclusion complexes with your compound, increasing its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of your compound to the nanoscale can increase its surface area and dissolution rate.
-
-
Dose and Concentration: Ensure you are not exceeding the solubility limit of this compound in your chosen vehicle, which can lead to precipitation upon administration. It may be necessary to increase the dosing volume (within animal welfare guidelines) to administer the full dose in a solubilized state.
-
Animal-Related Factors:
-
Fasting Status: The presence or absence of food can significantly impact the absorption of lipophilic drugs. Conduct studies in both fasted and fed states to assess any food effect.
-
Gastrointestinal pH: The pH of the stomach and intestines can affect the solubility and stability of your compound.
-
Gavage Technique: Improper oral gavage technique can lead to stress for the animal, which can alter gastrointestinal motility and absorption. Ensure personnel are properly trained.
-
Issue 2: Compound Precipitation in Formulation or Post-Administration
Question: I am observing precipitation of this compound in my dosing vehicle before or after administration. How can I prevent this?
Answer:
Precipitation is a clear indicator of poor formulation stability or supersaturation upon dilution in the GI tract.
-
Vehicle Selection: Re-evaluate your vehicle composition. For highly lipophilic compounds, a lipid-based formulation may be more suitable than an aqueous co-solvent system.
-
Solubility Assessment: Determine the saturation solubility of this compound in your chosen vehicle. Do not prepare concentrations exceeding this limit.
-
Use of Precipitation Inhibitors: Incorporating polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) into your formulation can help maintain a supersaturated state in the GI tract and prevent precipitation.
-
pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of the vehicle (if compatible with the compound's stability and animal welfare) can improve solubility.
-
Sonication: Using a water bath sonicator can help break down clumps of your drug, creating a finer and more stable suspension.
Issue 3: Lower Than Expected In Vivo Efficacy
Question: Despite achieving detectable plasma levels of this compound, the observed pharmacological effect is minimal. What could be the reason?
Answer:
Suboptimal in vivo efficacy can be due to a variety of factors beyond simple plasma exposure.
-
Insufficient Target Engagement: Near-complete inhibition of FAAH is often necessary to see a significant in vivo effect. You may need to increase the dose to achieve sufficient target engagement in the tissue of interest.
-
Rapid Metabolism: While the parent drug is detected, it may be rapidly metabolized to inactive forms. Conduct metabolite profiling to understand the metabolic fate of this compound.
-
Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations. Perform tissue distribution studies to assess the concentration of this compound in the brain or other relevant tissues.
-
Protein Binding: High plasma protein binding can limit the amount of free drug available to interact with FAAH. Measure the plasma protein binding of your compound.
-
Off-Target Effects: At higher concentrations, your compound might have off-target effects that counteract the desired pharmacological response.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a vehicle formulation for a poorly soluble FAAH inhibitor like this compound for oral administration in rodents?
A1: A commonly used vehicle for poorly soluble compounds in preclinical studies is a mixture of DMSO, PEG400 (or PEG300), Tween-80, and saline or water. A typical ratio to start with could be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline. For compounds that are particularly sensitive, reducing the DMSO content to 2-5% is advisable. Another option for lipophilic compounds is a simple suspension in corn oil with 10% DMSO.
Q2: How can I perform an oral gavage in mice or rats correctly to minimize stress and ensure accurate dosing?
A2: Proper oral gavage technique is crucial for animal welfare and data quality. Key steps include:
-
Correct Animal Restraint: Securely restrain the animal to prevent movement and injury.
-
Correct Needle Size and Length: Use a gavage needle with a ball tip that is of the appropriate gauge and length for the size of the animal. The needle should reach from the mouth to the last rib.
-
Gentle Insertion: Gently insert the needle into the esophagus, avoiding the trachea. If you feel resistance, do not force it.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
Q3: What are the key pharmacokinetic parameters I should measure to assess the bioavailability of this compound?
A3: To determine the oral bioavailability, you will need to perform both intravenous (IV) and oral (PO) administration studies. The key parameters to measure are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Q4: What is the mechanism of action of FAAH and how do inhibitors like this compound work?
A4: Fatty acid amide hydrolase (FAAH) is a serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide. FAAH contains a catalytic triad of Ser241, Ser217, and Lys142. Ser241 acts as the nucleophile that attacks the carbonyl group of the substrate, leading to its hydrolysis. FAAH inhibitors, such as this compound, block the active site of the enzyme, preventing the breakdown of anandamide. This leads to an increase in anandamide levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).
Quantitative Data on Representative FAAH Inhibitors
The following tables summarize pharmacokinetic data for well-characterized FAAH inhibitors, which can serve as a reference for what to expect with this compound.
Table 1: Oral Bioavailability of Representative FAAH Inhibitors in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Formulation | Oral Bioavailability (F%) | Reference |
| PF-04457845 | Rat | 1 | 5% (0.1% Tween 80) and 95% (0.5% methylcellulose) | 21 | Pfizer |
| URB937 | Rat | 3 | 10% PEG-400, 10% Tween-80, 80% saline | 36 | Clapper et al., 2010 |
Table 2: Pharmacokinetic Parameters of PF-04457845 in Rats and Dogs
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Rat | IV | 1 | - | - | 1340 | 3.5 |
| PO | 1 | 145 | 1.0 | 280 | 3.9 | |
| Dog | IV | 0.5 | - | - | 1160 | 3.8 |
| PO | 0.5 | 196 | 1.0 | 730 | 4.1 | |
| Data from Pfizer |
Experimental Protocols
Protocol 1: Formulation Preparation for Oral Administration
Objective: To prepare a clear solution or a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Vortex mixer
-
Sonicator (optional)
Procedure (for a 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline vehicle):
-
Weigh the required amount of this compound.
-
Add DMSO to the compound and vortex until fully dissolved.
-
Add PEG400 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Slowly add the saline while
Faah-IN-5 Off-Target Effects Assessment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing the off-target effects of Faah-IN-5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Introduction
This compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. While targeting FAAH holds therapeutic promise, it is crucial to evaluate the potential for off-target interactions to ensure selectivity and minimize adverse effects. This resource provides guidance on experimental design, data interpretation, and troubleshooting for the comprehensive assessment of this compound off-target effects. The tragic clinical trial outcome of the FAAH inhibitor BIA 10-2474, which was attributed to off-target effects, underscores the critical importance of thorough off-target profiling for all novel FAAH inhibitors. While specific off-target data for this compound is not publicly available, this guide draws on established methodologies and data from other well-characterized FAAH inhibitors to provide a framework for your investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial screen suggests this compound has off-target activity. How do I confirm and identify these off-targets?
A1: Initial screening hits should be validated using orthogonal assays. A multi-pronged approach is recommended to confidently identify off-target interactions.
Troubleshooting Workflow for Off-Target Identification:
Caption: Workflow for validating and identifying off-target hits.
Recommended Steps:
-
Activity-Based Protein Profiling (ABPP): This is a powerful method to identify covalent inhibitors' targets directly in a complex proteome. It is particularly useful for serine hydrolases, the class of enzymes to which FAAH belongs.
-
Cellular Thermal Shift Assay (CETSA): CETSA can confirm direct binding of this compound to putative off-targets in a cellular context, providing evidence of target engagement in a more physiological setting.
-
Kinase Profiling: Given that kinases are a common source of off-target effects for many small molecules, a comprehensive kinome scan is highly recommended.
-
In Vitro Safety Pharmacology Panels: Screening against a broad panel of receptors, ion channels, and enzymes can identify potential interactions that could lead to adverse effects.
Q2: I'm observing unexpected cellular phenotypes that don't correlate with FAAH inhibition. What could be the cause?
A2: Unexpected phenotypes are often a hallmark of off-target effects. The nature of the phenotype can provide clues to the identity of the off-target protein or pathway.
Troubleshooting Logic for Unexpected Phenotypes:
interpreting unexpected results with Faah-IN-5
Welcome to the technical support center for Faah-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during experiments with this novel Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments with this compound.
Q1: We are observing a weaker than expected inhibition of FAAH activity in our cell-based assay. What are the possible causes?
A1: Several factors could contribute to reduced potency of this compound in a cellular context compared to biochemical assays.
-
Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellularly located FAAH enzyme. Consider performing a cell lysis control experiment where the inhibitor is added directly to the cell lysate to see if the expected potency is restored.
-
Compound Stability: The inhibitor may be unstable in your cell culture medium or metabolized by the cells into an inactive form. You can assess its stability by incubating this compound in the medium for the duration of the experiment and then testing its ability to inhibit purified FAAH.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.
-
Assay Conditions: Ensure that the substrate concentration in your assay is not excessively high, as this can lead to an underestimation of inhibitor potency (competitive inhibition). Also, confirm the pH and temperature of your assay are optimal for both enzyme activity and inhibitor binding.
Q2: Our in vivo study with this compound is not showing the expected analgesic or anti-inflammatory effects. What should we check?
A2: A lack of in vivo efficacy can be multifactorial. Here are key areas to investigate:
-
Pharmacokinetics (PK): this compound may have poor oral bioavailability, rapid metabolism, or rapid clearance in your animal model. A PK study to measure plasma and brain concentrations of this compound over time is crucial to ensure adequate target engagement.
-
Target Engagement: It is essential to confirm that this compound is inhibiting FAAH in the target tissue (e.g., brain, spinal cord) at the administered dose. This can be assessed ex vivo by measuring FAAH activity in tissue homogenates from treated animals.
-
Dose Selection: The dose administered may be insufficient to achieve the necessary level of FAAH inhibition for a therapeutic effect. A dose-response study, coupled with target engagement measurements, is recommended.
-
Animal Model: The chosen animal model of pain or inflammation may not be sensitive to modulation of the endocannabinoid system. Consider using a model with a well-established response to other FAAH inhibitors or cannabinoid receptor agonists. For example, the carrageenan-induced paw edema model is often used to assess anti-inflammatory effects of FAAH inhibitors.
Q3: We are observing unexpected off-target effects in our experiments, such as changes in cell viability or behavior in animals that are not consistent with FAAH inhibition. How should we proceed?
A3: Unexpected off-target effects are a critical concern, as highlighted by the severe adverse events observed with the FAAH inhibitor BIA 10-2474. A systematic approach is needed to identify the cause:
-
Selectivity Profiling: The first step is to determine the selectivity of this compound. This involves screening it against a panel of other serine hydrolases, such as monoacylglycerol lipase (MAGL), diacylglycerol lipase (DAGL), and carboxylesterases. Some FAAH inhibitors have been shown to have off-target activity on these enzymes.
-
Receptor Binding Assays: Screen this compound against a panel of common receptors, ion channels, and transporters to identify any unintended interactions.
-
Metabolite Profiling: The parent compound may be selective, but a metabolite of this compound could be responsible for the off-target effects. Analyze plasma and tissue samples from treated animals to identify major metabolites and then synthesize and test them for activity.
-
Control Experiments: Use a structurally related but inactive analogue of this compound as a negative control in your experiments. If the off-target effect persists with the inactive analogue, it may be due to a non-specific effect of the chemical scaffold.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for well-characterized FAAH inhibitors, which can serve as a benchmark for your experiments with this compound.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Inhibitor | Chemical Class | Mechanism | hFAAH IC₅₀ (nM) | rFAAH IC₅₀ (nM) | Reference |
| URB597 | Carbamate | Irreversible | 4.6 | - | |
| PF-04457845 | Urea | Irreversible | 7.2 | 7.4 | |
| JNJ-42165279 | Urea | Reversible | 70 | 313 | |
| BIA 10-2474 | Urea | Irreversible | 50-70 | - |
hFAAH: human FAAH; rFAAH: rat FAAH
Table 2: In Vivo Effects of FAAH Inhibition
| Inhibitor | Animal Model | Dose (mg/kg) | Effect | Reference |
| PF-3845 | Mouse (CFA-induced inflammatory pain) | 10 | Significant reduction in hyperalgesia | |
| URB597 | Rat (Carrageenan-induced paw edema) | 10 | Significant reduction in paw volume | |
| JNJ-1661010 | Rat | 20 | >75% FAAH inhibition in brain at 24h |
CFA: Complete Freund's Adjuvant
Key Experimental Protocols
1. FAAH Activity Assay (Fluorometric Method)
This protocol describes a common method to measure FAAH activity in cell lysates or tissue homogenates.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
FAAH Substrate: N-(4-methoxyphenyl)-arachidonamide (AM374)
-
Fluorescent Probe: 7-amino-4-methylcoumarin (AMC)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 360/460 nm)
-
-
Procedure:
-
Prepare cell lysates or tissue homogenates in ice-cold assay buffer.
-
Determine the total protein concentration of your samples.
-
In a 96-well plate, add your sample (e.g., 10-20 µg of protein).
-
Add this compound or vehicle control and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity at Ex/Em = 360/460 nm.
-
Calculate the percentage of FAAH inhibition relative to the vehicle control.
-
2. In Vivo Target Engagement Assay
This protocol allows for the assessment of FAAH inhibition in the brain of treated animals.
-
Procedure:
-
Administer this compound or vehicle to the animals at the desired dose and route.
-
At a specific time point post-administration, euthanize the animals and rapidly dissect the brain.
-
Homogenize the brain tissue in ice-cold assay buffer.
-
Measure the FAAH activity in the brain homogenates using the FAAH activity assay described above.
-
Compare the FAAH activity in the this compound treated group to the vehicle-treated group to determine the percentage of target engagement.
-
Visualizations
Signaling Pathway: FAAH Inhibition and Endocannabinoid System
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting In Vivo Efficacy
Caption: Logical workflow for troubleshooting lack of in vivo efficacy.
Signaling Pathway: Potential Off-Target Interactions
Caption: Potential off-target interactions of this compound.
addressing poor Faah-IN-5 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Faah-IN-5, with a particular focus on its solubility. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a relatively selective and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). It has an IC50 of 10.5 nM for FAAH. It is often used in research to study the effects of FAAH inhibition on various physiological processes.
Q2: What are the common challenges when working with this compound?
A common challenge is its poor solubility in aqueous solutions, which can lead to precipitation and inaccurate results in in-vitro and in-vivo experiments. This compound has been noted to have low Parallel Artificial Membrane Permeability Assay (PAMPA) permeability, suggesting it is a lipophilic compound.
Q3: In which solvents is this compound soluble?
Based on information for structurally similar FAAH inhibitors, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is generally considered insoluble in water. For specific solubility data, it is always recommended to consult the product-specific datasheet provided by the supplier.
Troubleshooting Guide: Poor this compound Solubility
This guide provides step-by-step instructions to address common solubility issues with this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Buffer for In Vitro Assays
Cause: this compound is a lipophilic compound with low aqueous solubility. Direct dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
Solution:
-
Prepare a High-Concentration Stock in an Organic Solvent: Initially, dissolve this compound in 100% DMSO to create a high-concentration stock solution. Based on data for similar compounds, solubility in DMSO can be in the range of 4 to 91 mg/mL.
-
Serial Dilution: Perform serial dilutions of the DMSO stock with the same organic solvent to achieve an intermediate concentration that is still significantly higher than the final desired concentration in the assay.
-
Final Dilution into Assay Buffer: For the final step, add a small volume of the intermediate DMSO stock solution to the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on the biological system. Vigorous mixing or vortexing immediately after adding the compound to the buffer can aid in dispersion.
Issue 2: Compound Precipitation During Storage of Stock Solutions
Cause: Improper storage conditions or solvent evaporation can lead to the precipitation of this compound from the stock solution.
Solution:
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation.
-
Use Fresh Solvents: When preparing stock solutions, use anhydrous grade DMSO to minimize water absorption, which can decrease the solubility of lipophilic compounds.
-
Re-dissolving Precipitate: If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the compound is fully dissolved before use.
Issue 3: Inconsistent Results in In Vivo Studies Due to Poor Formulation
Cause: The poor aqueous solubility of this compound can lead to low and variable bioavailability when administered in a simple aqueous vehicle.
Solution:
-
Use of Co-solvents and Surfactants: For in vivo administration, a common practice for poorly soluble compounds is to use a vehicle containing a mixture of co-solvents and surfactants. A widely used vehicle for other FAAH inhibitors consists of a combination of:
-
Propylene glycol
-
Tween 80
-
Dextrose solution (e.g., D5W) The components are typically mixed in a specific ratio to ensure the compound remains in solution.
-
-
Preparation of a Suspension: An alternative approach is to prepare a homogenous suspension. This can be achieved by using a vehicle containing carboxymethylcellulose sodium (CMC-Na). The compound is first ground to a fine powder and then gradually added to the CMC-Na solution with continuous mixing to ensure a uniform suspension.
Quantitative Data
The following table summarizes the solubility of various FAAH inhibitors in different solvents, providing a reference for this compound. Note that specific solubility for this compound should be confirmed with the manufacturer's datasheet.
| FAAH Inhibitor | Solvent | Solubility | Reference |
| PF-04457845 | DMSO | 91 mg/mL (199.81 mM) | |
| Ethanol | 4 mg/mL | ||
| Water | Insoluble | ||
| FAAH-IN-2 | DMSO | 40 mg/mL (125.1 mM) | |
| Water | Insoluble | ||
| Ethanol | Insoluble | ||
| BIA 10-2474 | DMSO | 4 mg/mL (13.31 mM) | |
| Ethanol | 2 mg/mL | ||
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Validation & Comparative
A Comparative Guide to FAAH Inhibitors: PF-04457845 vs. URB597
In the landscape of therapeutic drug development, particularly for pain and neuroinflammatory disorders, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated AEA levels, thereby enhancing endocannabinoid signaling. This guide provides a detailed, data-driven comparison of two prominent FAAH inhibitors: PF-04457845 and URB597. While the initial request specified a comparison with "Faah-IN-5," a comprehensive literature search did not yield sufficient experimental data for a meaningful comparison. Therefore, the well-characterized and widely studied FAAH inhibitor URB597 has been selected as a robust comparator to PF-04457845.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and development decisions.
Mechanism of Action
Both PF-04457845 and URB597 are irreversible inhibitors of FAAH. They act by covalently modifying the catalytic serine residue (Ser241) in the active site of the FAAH enzyme. This covalent binding permanently inactivates the enzyme, preventing the hydrolysis of anandamide and other fatty acid amides. The primary mechanism involves the carbamylation of the active site serine.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for PF-04457845 and URB597, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | PF-04457845 | URB597 | Reference |
| Human FAAH IC50 | 7.2 nM | 4.6 nM | [1][2] |
| Rat FAAH IC50 | 7.4 nM | 5 nM | [2][3] |
| kinact/Ki (human FAAH) | 40,300 M-1s-1 | Not widely reported | [1][4] |
| Selectivity | Exquisitely selective for FAAH over other serine hydrolases.[1][5] | Highly selective for FAAH, but at higher concentrations can inhibit other serine hydrolases.[1] | [1][5] |
Table 2: Pharmacokinetic Properties
| Parameter | PF-04457845 | URB597 | Reference |
| Oral Bioavailability (Rat) | 88% | Orally available | [4][6] |
| Brain Penetration (Brain/Plasma Ratio in Rat) | 1.3 - 1.6 | Brain-penetrant | [1][6] |
| Duration of Action (in vivo) | Long-lasting, with FAAH inhibition observed for at least 24 hours after a single dose.[1] | Shorter duration of action compared to PF-04457845, with FAAH activity recovering within 24 hours. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro FAAH Inhibition Assay
Objective: To determine the potency of an inhibitor against FAAH activity.
Methodology:
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain or liver microsomes) known to express FAAH are used.
-
Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is commonly used.
-
Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., PF-04457845 or URB597) for a defined period (e.g., 60 minutes) at 37°C in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
The rate of fluorescence increase, corresponding to the hydrolysis of the substrate by FAAH, is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).
-
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated using non-linear regression analysis.[7]
In Vivo Assessment of FAAH Inhibition and Anandamide Levels
Objective: To evaluate the in vivo efficacy of an FAAH inhibitor in a relevant animal model.
Methodology:
-
Animal Model: Rodent models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model, are frequently used.
-
Drug Administration: The FAAH inhibitor (e.g., PF-04457845 or URB597) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Behavioral Testing: Nociceptive responses, such as mechanical allodynia (paw withdrawal threshold to a mechanical stimulus), are measured at different time points after drug administration.[5]
-
Tissue Collection and Analysis: At the end of the experiment, brain and other relevant tissues are collected.
-
FAAH Activity: Tissue homogenates are prepared, and FAAH activity is measured using an in vitro assay as described above to determine the extent of in vivo enzyme inhibition.
-
Anandamide Levels: Endocannabinoid levels, particularly anandamide, are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Behavioral data, FAAH activity, and anandamide levels are compared between the inhibitor-treated and vehicle-treated groups to assess the in vivo efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for FAAH Inhibitor Comparison.
Conclusion
Both PF-04457845 and URB597 are potent, irreversible inhibitors of FAAH that have been instrumental in advancing our understanding of the endocannabinoid system. The data presented in this guide highlight key differences in their profiles. PF-04457845 demonstrates exceptional selectivity and a longer duration of action in vivo compared to URB597.[1][6] These characteristics may offer a therapeutic advantage by minimizing off-target effects and allowing for less frequent dosing.
The choice of inhibitor for a particular research application will depend on the specific experimental goals. For studies requiring a highly selective tool with sustained in vivo activity, PF-04457845 presents a compelling option. URB597, being one of the earlier and more widely studied FAAH inhibitors, has a vast body of literature supporting its use and can be a valuable tool for comparative studies.
This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting an FAAH inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Battle for Endocannabinoid Enhancement: Faah-IN-5 and Reversible FAAH Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Neuroscience
The targeted inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders. By preventing the degradation of the endocannabinoid anandamide, FAAH inhibitors effectively boost endogenous cannabinoid signaling, offering potential treatments for pain, anxiety, and neurodegenerative diseases.[1] This guide provides a detailed comparison of two major classes of FAAH inhibitors: the covalent irreversible inhibitor Faah-IN-5 and a range of reversible FAAH inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid researchers in their selection and application of these critical research tools.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and reversible FAAH inhibitors lies in their interaction with the FAAH enzyme.
This compound and its class of piperidine/piperazine ureas represent covalent, irreversible inhibitors. These molecules are designed to form a stable, covalent bond with a key serine residue (Ser241) within the catalytic site of FAAH.[2][3] This carbamylation of the active site serine permanently inactivates the enzyme.[1][4] The inhibition is time-dependent and, for practical purposes, irreversible, meaning that restoration of FAAH activity requires the synthesis of new enzyme molecules.[5]
Reversible FAAH inhibitors , on the other hand, bind to the FAAH active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[4] This binding is transient, and an equilibrium exists between the inhibitor-bound enzyme and the free enzyme. The potency of reversible inhibitors is determined by their affinity for the active site (Ki).[6] A prominent class of reversible FAAH inhibitors are the α-ketoheterocycles, such as OL-135, which form a reversible hemiketal with the catalytic serine.[7][8]
At a Glance: this compound vs. Reversible FAAH Inhibitors
| Feature | This compound (Covalent Irreversible) | Reversible FAAH Inhibitors (e.g., OL-135) |
| Mechanism of Action | Covalent modification of the active site serine (Ser241), leading to irreversible inactivation.[2][3] | Non-covalent binding to the active site, resulting in a reversible equilibrium.[4] |
| Kinetics of Inhibition | Time-dependent inhibition, characterized by k_inact/K_I.[5] | Rapid, equilibrium-based inhibition, characterized by K_i or IC50.[6] |
| Duration of Action | Prolonged, dependent on new enzyme synthesis.[9] | Shorter, dependent on inhibitor clearance and dissociation rate.[8] |
| Selectivity | Can be highly selective for FAAH over other serine hydrolases.[10] | Can also achieve high selectivity.[8] |
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound's class representative, PF-04457845, and several well-characterized reversible and other irreversible FAAH inhibitors. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent, and the second-order rate constant, k_inact/K_I, provides a more accurate measure of inhibitory efficiency.[5]
| Inhibitor | Class | Target Species | IC50 | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| PF-04457845 | Covalent Irreversible (Urea) | Human FAAH | 7.2 nM | 40,300 | [5][11][12][13][14] |
| Rat FAAH | 7.4 nM | - | [11] | ||
| URB597 | Covalent Irreversible (Carbamate) | Human Liver FAAH | 3 nM | - | [15][16] |
| Rat Brain FAAH | 5 nM | - | [15][17] | ||
| JNJ-42165279 | Covalent, Slowly Reversible (Urea) | Human FAAH | 70 nM | - | [18][19][20][21] |
| Rat FAAH | 313 nM | - | [20][21] | ||
| OL-135 | Reversible (α-ketoheterocycle) | Human FAAH | 208 nM | - | [3] |
| Rat FAAH | 47.3 nM | - | [3] | ||
| Biochanin A | Reversible | Mouse FAAH | 1.8 µM | - | [22] |
| Rat FAAH | 1.4 µM | - | [22] | ||
| Human FAAH | 2.4 µM | - | [22] |
Visualizing the Mechanisms
To better understand the distinct inhibitory mechanisms, the following diagrams illustrate the processes of covalent and reversible inhibition of FAAH.
Caption: Covalent inhibition of FAAH by this compound.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Rational Design of Fatty Acid Amide Hydrolase Inhibitors That Act by Covalently Bonding to Two Active Site Residues - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 10. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. PF 04457845 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 13. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 16. URB 597 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 17. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 19. JNJ-42165279 [medbox.iiab.me]
- 20. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNJ-42165279 - MedChem Express [bioscience.co.uk]
- 22. Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Faah-IN-5: A Comparative Analysis of Selectivity over MAGL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic selectivity of the fatty acid amide hydrolase (FAAH) inhibitor, Faah-IN-5, with a particular focus on its activity versus monoacylglycerol lipase (MAGL). The development of selective inhibitors for these two key enzymes of the endocannabinoid system is crucial for elucidating their distinct physiological roles and for the therapeutic targeting of various pathological conditions, including pain, inflammation, and neurological disorders.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency (IC50/Ki) of representative selective FAAH, selective MAGL, and dual FAAH/MAGL inhibitors. This data highlights the significant difference in potency that defines the selectivity of these compounds.
| Compound | Target Enzyme | IC50 / Ki (nM) | Species | Notes |
| PF-3845 | FAAH | Ki: 0.23 µM (230 nM) | Human/Rat | Highly selective FAAH inhibitor.[1] |
| MAGL | > 10,000 | Demonstrates >40-fold selectivity for FAAH over MAGL. | ||
| URB597 | FAAH | Ki: 2.0 µM (2000 nM) | Human/Rat | Another well-characterized selective FAAH inhibitor.[1] |
| MAGL | - | Known to be selective for FAAH over MAGL. | ||
| JZL184 | MAGL | IC50: ~8,000 | Mouse | A widely used selective MAGL inhibitor. |
| FAAH | > 10,000 | |||
| JZL195 | FAAH | IC50: 13 | Mouse | A potent dual FAAH/MAGL inhibitor.[2] |
| MAGL | IC50: 19 | Mouse | [2] | |
| AM4303 | FAAH | IC50: 1.9 | Rat | A highly potent and selective FAAH inhibitor.[3] |
| MAGL | > 10,000 | [3] | ||
| AM4301 | MAGL | IC50: 36 | Rat | A selective MAGL inhibitor.[3] |
| FAAH | IC50: 4920 | [3] | ||
| AM4302 | FAAH | IC50: 31 | Rat | A dual FAAH/MAGL inhibitor.[3] |
| MAGL | IC50: 200 | Rat | [3] |
Note: The table uses PF-3845 as a representative example of a highly selective FAAH inhibitor in the absence of specific data for "this compound".
Experimental Protocols
In Vitro Enzyme Inhibition Assay (FAAH and MAGL)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against FAAH and MAGL enzymatic activity.
Materials:
-
Recombinant human or rodent FAAH and MAGL enzymes.
-
Fluorogenic substrate for FAAH (e.g., N-(4-pyridinylmethyl)-8-aminooctanamide).
-
Fluorogenic substrate for MAGL (e.g., 4-nitrophenyl acetate).
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution (FAAH or MAGL), and the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Selectivity is determined by the ratio of IC50 values (IC50 for MAGL / IC50 for FAAH). A high ratio indicates high selectivity for FAAH.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of an inhibitor across a complex proteome.
Materials:
-
Cell lysates or tissue homogenates (e.g., mouse brain).
-
Test inhibitor (this compound).
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
SDS-PAGE gels and imaging system.
Procedure:
-
Treat the proteome with varying concentrations of the test inhibitor for a defined period.
-
Add the activity-based probe (e.g., FP-Rh) to the treated proteome. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
A selective inhibitor will only block the labeling of its target enzyme (e.g., FAAH), leaving the labeling of other serine hydrolases (including MAGL) unaffected at concentrations where the target is fully inhibited.
Mandatory Visualization
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to FAAH Validation: Comparing Faah-IN-5 with Established Tool Compounds
For researchers in neuroscience, pharmacology, and drug development, validating the engagement and specificity of chemical probes for fatty acid amide hydrolase (FAAH) is a critical step in studying the endocannabinoid system. This guide provides a comparative overview of Faah-IN-5 and other widely used FAAH inhibitors, offering insights into their performance based on available experimental data. Due to the limited public information on a compound specifically named "this compound," we will also refer to the commercially available inhibitor "FAAH-IN-2" and use this guide to outline the essential validation experiments for any novel FAAH inhibitor.
Introduction to FAAH and its Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1][2] By inhibiting FAAH, researchers can potentiate and prolong the signaling of these endogenous ligands, a therapeutic strategy being explored for pain, anxiety, and other neurological disorders.[3][4] The utility of an FAAH inhibitor as a research tool or therapeutic candidate hinges on its potency, selectivity, and in vivo efficacy.
Comparative Analysis of FAAH Inhibitors
To effectively validate a new chemical probe like this compound, its biochemical and cellular profile must be benchmarked against well-characterized inhibitors. This section compares key performance metrics of established FAAH inhibitors.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Type | Potency (IC50/Ki) | Species | Notes |
| FAAH-IN-2 | Information not publicly available | Information not publicly available | Information not publicly available | Described as a FAAH inhibitor.[5][6] |
| URB597 | Irreversible (Carbamate) | IC50: 4.6 nM | Human | Potent and widely studied, but shows some off-target activity against other serine hydrolases.[3][6] |
| PF-04457845 | Irreversible (Urea) | IC50: 7.2 nM (human), 7.4 nM (rat) | Human, Rat | Highly potent and selective FAAH inhibitor that has been evaluated in clinical trials.[6][7][8] |
| PF-3845 | Irreversible (Urea) | Ki: 230 nM | Human | A potent and selective predecessor to PF-04457845.[4] |
| OL-135 | Reversible (α-ketoheterocycle) | ED50: 6-9 mg/kg (in vivo) | Rat | Reversible inhibitor, effective in vivo in pain models.[9] |
Table 2: Selectivity Profile of FAAH Inhibitors
| Compound | Primary Target | Known Off-Targets | Selectivity Notes |
| FAAH-IN-2 | FAAH | Information not publicly available | Selectivity profile has not been publicly detailed. |
| URB597 | FAAH | Carboxylesterases and other serine hydrolases in peripheral tissues.[10] | While selective for FAAH in the brain, it exhibits off-target activity in other tissues.[10][11] |
| PF-04457845 | FAAH | FAAH2 (homologous enzyme) | Considered exquisitely selective for FAAH over other serine hydrolases.[6][12] |
| PF-3845 | FAAH | Negligible activity against FAAH2. | Highly selective for FAAH.[4] |
| OL-135 | FAAH | Good selectivity for FAAH relative to other serine hydrolases.[3] | Generally considered a selective reversible inhibitor. |
Experimental Protocols for FAAH Validation
Validating a novel FAAH inhibitor such as this compound requires a series of well-defined experiments to characterize its potency, selectivity, and mechanism of action.
In Vitro FAAH Activity Assay
This assay determines the concentration of the inhibitor required to block 50% of FAAH activity (IC50). A common method is a fluorescence-based assay.
Protocol:
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain, liver).
-
Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Procedure:
-
Pre-incubate the FAAH enzyme with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by FAAH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against an entire enzyme family in a complex proteome.
Protocol:
-
Biological Sample: Human or rodent cell lines or tissue proteomes.
-
Inhibitor Treatment: Incubate the proteome with the test inhibitor (e.g., this compound) at various concentrations.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) to covalently label the active serine hydrolases that were not blocked by the inhibitor.
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning. A decrease in the fluorescence of a specific band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that particular hydrolase.
-
For a more comprehensive and quantitative analysis, use mass spectrometry-based ABPP to identify and quantify the engagement of numerous individual serine hydrolases.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor can cross the cell membrane and engage FAAH within a cellular context.
Protocol:
-
Cell Line: A cell line endogenously expressing FAAH (e.g., HEK293T cells transfected with human FAAH).
-
Inhibitor Treatment: Treat intact cells with varying concentrations of the inhibitor for a specific duration.
-
Cell Lysis and Activity Assay: Lyse the cells and measure the residual FAAH activity in the cell lysate using the in vitro FAAH activity assay described above.
-
Data Analysis: Determine the cellular IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of FAAH activity in intact cells.
Visualizing Key Concepts in FAAH Research
To better illustrate the processes involved in FAAH inhibition and validation, the following diagrams are provided.
Caption: FAAH-mediated degradation of anandamide and its inhibition.
Caption: A typical workflow for validating a novel FAAH inhibitor.
Caption: Decision tree for the validation of a new FAAH inhibitor.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Pharmacological Inhibition of FAAH Versus Genetic Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals on the functional consequences of inhibiting Fatty Acid Amide Hydrolase (FAAH).
This guide provides a detailed comparison of the biochemical and behavioral phenotypes resulting from the pharmacological inhibition of Fatty Acid Amide Hydrolase (FAAH) versus genetic knockout (KO) of the Faah gene. As direct data for "Faah-IN-5" is not publicly available, this document utilizes data from the well-characterized, potent, and selective FAAH inhibitors, URB597 and PF-04457845 , as representative examples of pharmacological intervention. This comparative analysis is crucial for understanding the therapeutic potential and translational challenges of targeting the endocannabinoid system.
Introduction to FAAH and its Role in Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling at cannabinoid receptor 1 (CB1) and other targets. Both pharmacological inhibition and genetic deletion of FAAH lead to an accumulation of endogenous AEA, thereby enhancing endocannabinoid tone. This enhancement has been shown to produce a range of therapeutically relevant effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct CB1 receptor agonists.
Biochemical Effects: A Comparative Overview
The primary biochemical consequence of both FAAH inhibition and genetic knockout is the elevation of its endogenous substrates. The following tables summarize the quantitative changes in key NAEs in the brains of mice under these different conditions.
Table 1: Brain Anandamide (AEA) Levels
| Condition | Fold Increase vs. Wild-Type (Vehicle) | Reference |
| FAAH Knockout | ~15-fold | |
| URB597 (0.5 mg/kg, i.p.) | Dose-dependent increase | |
| PF-04457845 (0.1-10 mg/kg, p.o.) | ~5- to 7-fold |
Table 2: Brain Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA) Levels
| Condition | Fold Increase vs. Wild-Type (Vehicle) | Reference |
| FAAH Knockout | Significantly elevated | |
| PF-04457845 (efficacious doses) | ~8- to 20-fold |
Behavioral Phenotypes: Pharmacological vs. Genetic Models
The elevation in endogenous FAAH substrates translates to a range of behavioral effects. This section compares the outcomes of key behavioral assays in FAAH knockout mice and wild-type mice treated with FAAH inhibitors.
Table 3: Nociception - Hot Plate Test
| Condition | Outcome | Reference |
| FAAH Knockout | Reduced pain sensation | |
| PF-04457845 (0.1 mg/kg, p.o.) | Potent antinociceptive effects |
Table 4: Locomotor Activity
| Condition | Outcome | Reference |
| FAAH Knockout | No significant difference in baseline locomotor activity | |
| PF-04457845 (10 mg/kg) | No effect on motility |
Table 5: Anxiety-like Behavior
| Condition | Assay | Outcome | Reference |
| FAAH Knockout | Elevated Plus Maze | Reduced anxiety-like behavior | |
| URB597 | Various anxiety models | Anxiolytic effects |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of Endocannabinoid Levels
Brain tissue is rapidly collected and flash-frozen. Lipids are extracted using a modified Bligh/Dyer method. NAEs are then quantified using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards.
Hot Plate Test for Nociception
The hot plate test is a standard assay for measuring the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55°C.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.
-
Record the latency to the first clear pain response.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The latency to respond is the primary measure. An increase in latency indicates an analgesic effect.
Elevated Plus Maze for Anxiety-Like Behavior
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the mouse to the testing room under low-light conditions.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis: Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Locomotor Activity Test
This assay measures spontaneous motor activity in a novel environment.
-
Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the center of the open-field arena.
-
Record activity for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, time spent moving, and rearing frequency are quantified. This test is crucial to rule out confounding motor effects of a compound when interpreting results from other behavioral assays.
Mandatory Visualizations
Anandamide Signaling Pathway
Confirming In Vivo Target Engagement of FAAH Inhibitors: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended molecular target within a living organism is a critical step. This guide provides a comparative framework for confirming the in vivo target engagement of Fatty Acid Amide Hydrolase (FAAH) inhibitors, using the well-characterized inhibitor PF-04457845 as a primary example and comparing it with other known FAAH inhibitors. While specific data for "Faah-IN-5" is not publicly available, the principles and methodologies outlined here are broadly applicable for evaluating any novel FAAH inhibitor.
Introduction to FAAH and Its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are increased, leading to potential therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses.[1][2] FAAH inhibitors can be broadly categorized by their mechanism of action, including irreversible covalent inhibitors (e.g., PF-04457845, URB597) and reversible inhibitors (e.g., OL-135).[4][5]
Comparative Efficacy of FAAH Inhibitors
The potency of FAAH inhibitors is typically first assessed in vitro using biochemical assays to determine the half-maximal inhibitory concentration (IC50). This data provides a preliminary comparison of the intrinsic activity of different compounds.
| Compound | Type | Target | IC50 (nM) | Reference |
| PF-04457845 | Irreversible Covalent (Urea) | hFAAH | 7.2 ± 0.63 | [5] |
| rFAAH | 7.4 ± 0.62 | [5] | ||
| URB597 | Irreversible Covalent (Carbamate) | FAAH | 4.6 | [5] |
| OL-135 | Reversible (α-Ketoheterocycle) | hFAAH | 15 | [5] |
| JNJ-42165279 | Covalent Reversible (Urea) | hFAAH | 70 ± 8 | [5] |
| rFAAH | 313 ± 28 | [5] | ||
| BIA 10-2474 | Covalent Irreversible (Urea) | hFAAH (in situ) | 50 - 70 | [5] |
Experimental Protocols for In Vivo Target Engagement
Confirming that an inhibitor engages FAAH in vivo requires a multi-faceted approach. Below are key experimental protocols.
Measurement of Endogenous Substrate and Product Levels
A direct consequence of FAAH inhibition is the elevation of its primary substrate, anandamide (AEA), and a corresponding decrease in its breakdown product, arachidonic acid.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Animal Dosing: Administer the FAAH inhibitor (e.g., PF-04457845) or vehicle to experimental animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intraperitoneal).
-
Tissue Collection: At various time points post-administration, euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver, plasma). Snap-freeze tissues in liquid nitrogen to halt enzymatic activity.
-
Lipid Extraction: Homogenize the tissues in a suitable solvent system (e.g., chloroform/methanol) containing deuterated internal standards for AEA and arachidonic acid to correct for extraction efficiency.
-
LC-MS Analysis: Separate the lipid extracts using liquid chromatography and quantify the levels of AEA and arachidonic acid using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Compare the levels of AEA and arachidonic acid in the inhibitor-treated group to the vehicle-treated group. A significant increase in AEA and a decrease in arachidonic acid indicate successful FAAH target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to directly assess the activity of an enzyme class in a complex biological sample.[6] It can be used to confirm direct binding of the inhibitor to FAAH and to assess off-target effects.
Methodology: Competitive ABPP
-
Animal Dosing and Tissue Preparation: As described above, treat animals with the FAAH inhibitor or vehicle and collect tissues. Prepare tissue proteomes by homogenization and centrifugation.
-
Probe Labeling: Treat the proteomes with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-TAMRA). This probe covalently binds to the active site of serine hydrolases, including FAAH.
-
Competitive Inhibition: In inhibitor-treated samples, FAAH will be occupied by the inhibitor, preventing the binding of the activity-based probe.
-
Analysis:
-
Gel-Based ABPP: Separate the labeled proteomes by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner. A decrease in the fluorescent signal at the molecular weight corresponding to FAAH in the inhibitor-treated samples confirms target engagement.[6]
-
MS-Based ABPP: Utilize a biotinylated probe to enrich for active serine hydrolases. Analyze the enriched proteins by mass spectrometry to quantify the level of probe labeling for FAAH and other serine hydrolases, providing a proteome-wide view of selectivity.[6]
-
Visualizing Pathways and Workflows
To better understand the experimental logic and the biological context of FAAH inhibition, the following diagrams are provided.
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Target Engagement.
By employing these methodologies, researchers can robustly confirm the in vivo target engagement of novel FAAH inhibitors, providing critical data for their continued development as potential therapeutics. The comparison with established inhibitors allows for a clear understanding of the compound's potency, mechanism, and selectivity in a physiological context.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Faah-IN-5
This document provides crucial safety and logistical information for the proper disposal of Faah-IN-5, a selective and irreversible fatty acid amide hydrolase (FAAH) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the SDS for a similar FAAH inhibitor and general best practices for the disposal of hazardous chemical waste in a laboratory setting.[1] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and requirements.[2][3]
Key Safety and Handling Information
The following table summarizes the essential safety information based on a representative FAAH inhibitor.[1] Researchers handling this compound should assume it has similar hazardous properties.
| Hazard Category | Precautionary Statement | First Aid Measures |
| Acute Oral Toxicity | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | If swallowed, rinse mouth. Do NOT induce vomiting. Call a physician. |
| Skin Corrosion/Irritation | Wear protective gloves and protective clothing. | If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Call a physician. |
| Serious Eye Damage/Irritation | Wear eye protection/face protection. | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process to ensure safety and regulatory compliance.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent.[2] The first rinseate must be collected and disposed of as hazardous liquid waste.[3] After thorough rinsing and drying, and once the label is defaced or removed, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[2][3]
-
-
Waste Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date of accumulation should also be clearly marked.[3]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.[5][3] Liquid waste containers should be stored in secondary containment.[3]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.[4][3]
Never dispose of this compound down the drain or in the regular trash. [2][4][3] Evaporation is not an acceptable method of disposal for hazardous waste.[3]
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Faah-IN-5
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Faah-IN-5, a potent and selective irreversible inhibitor of fatty acid amide hydrolase (FAAH). Given the biological activity of this compound and the serious adverse events observed with other FAAH inhibitors in clinical trials, strict adherence to safety protocols is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the safety protocols for similar FAAH inhibitors and general best practices for handling potent research chemicals.[3]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following PPE is mandatory when handling this compound in a laboratory setting.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any gaps. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A disposable lab coat is required. | Change gloves immediately if contaminated. Do not reuse disposable gloves. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that offers protection from spills. |
Hazard Identification and Precautionary Measures
Based on data for a similar FAAH inhibitor, this compound should be treated as a hazardous substance.[3]
GHS Hazard Classification (Assumed based on similar compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P264 | Wash hands thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P330 | Rinse mouth.[3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and logical workflow is essential to minimize risk and ensure the integrity of the research.
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Detailed Steps:
-
Preparation :
-
Thoroughly review this document and any internal laboratory safety protocols before beginning work.
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment and reagents within the hood.
-
-
Handling :
-
Retrieve this compound from its designated storage location. Note that similar compounds are stored at -20°C.[3]
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood to prevent inhalation of any dust particles.
-
Prepare solutions within the fume hood.
-
-
Experimentation :
-
Conduct all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Disposal :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated waste, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Signaling Pathway Inhibition
This compound is an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] By inhibiting FAAH, this compound leads to an increase in the levels of AEA, which can then exert its effects on cannabinoid receptors.
Mechanism of FAAH Inhibition
Caption: The inhibitory effect of this compound on the FAAH enzyme and its downstream consequences.
Disclaimer: This information is intended for use by qualified laboratory personnel and is not a substitute for a formal risk assessment and institutional safety training. Always consult your institution's safety office for specific guidance.
References
- 1. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
